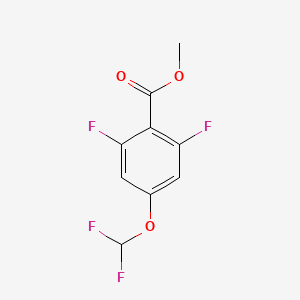

methyl 4-(difluoromethoxy)-2,6-difluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate is a fluorinated aromatic ester This compound is of interest due to its unique chemical properties, which include the presence of difluoromethoxy and difluorobenzoate groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(difluoromethoxy)-2,6-difluorobenzoate typically involves the introduction of difluoromethoxy groups onto a benzoate backbone. One common method involves the reaction of 4-hydroxy-2,6-difluorobenzoic acid with a difluoromethylating agent such as difluoromethyl ether in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid, and the difluoromethoxy group can be oxidized under specific conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the difluoromethoxy group.

Major Products

Substitution Products: Depending on the substituent introduced, various substituted derivatives of the original compound can be obtained.

Oxidation Products: Oxidation of the difluoromethoxy group can yield difluoromethoxybenzoic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Fluorinated compounds have been extensively studied for their potential anticancer properties. Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate has been investigated as a potential inhibitor of specific enzymes involved in cancer cell proliferation. For instance, modifications in the structure of fluorinated benzoates have shown promising results in enhancing bioactivity against cancer cell lines by altering metabolic pathways and improving pharmacokinetic properties .

Neuroprotective Effects

Research indicates that fluorinated compounds can exhibit neuroprotective effects. Studies have demonstrated that derivatives similar to this compound can modulate pathways associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The introduction of fluorine atoms has been linked to improved selectivity and potency against specific targets like DYRK1A/B enzymes, which are implicated in these disorders .

Materials Science

Synthesis of Metal-Organic Frameworks (MOFs)

this compound can serve as a building block in the synthesis of advanced materials such as metal-organic frameworks (MOFs). These frameworks are utilized for gas storage, separation processes, and catalysis. The incorporation of fluorinated moieties enhances the stability and functionality of MOFs, making them suitable for various applications in environmental remediation and energy storage .

Fluorinated Polymers

In polymer chemistry, the compound can be employed to synthesize fluorinated polymers with unique properties such as high thermal stability and chemical resistance. These materials find applications in coatings, membranes, and other industrial products where durability is critical .

Environmental Applications

Pollutant Degradation

Fluorinated compounds are increasingly recognized for their role in environmental science, particularly in the degradation of pollutants. This compound may be used in studies aimed at understanding the breakdown mechanisms of persistent organic pollutants (POPs) under various environmental conditions. The compound’s structure allows it to interact with various environmental matrices, potentially leading to innovative approaches for pollution control .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer and neuroprotective activities | Enhanced selectivity and potency |

| Materials Science | Building blocks for MOFs and synthesis of fluorinated polymers | Improved stability and functionality |

| Environmental Applications | Degradation of pollutants | Innovative pollution control strategies |

Case Studies

-

Anticancer Research

A study focused on the synthesis of fluorinated benzoates demonstrated that this compound exhibited significant inhibitory activity against cancer cell lines when modified appropriately. The introduction of difluoromethoxy groups enhanced its interaction with target proteins involved in tumor growth . -

Neuroprotective Studies

In vivo studies using animal models showed that compounds similar to this compound could reduce neuroinflammation markers associated with Parkinson's disease. The research highlighted the compound’s potential as a therapeutic agent for neurodegenerative conditions . -

Environmental Impact Assessment

Research into the environmental degradation pathways of this compound indicated that it could serve as a model compound for studying the breakdown of fluorinated pollutants under simulated environmental conditions. This work contributes to understanding how such compounds behave in ecosystems .

Mecanismo De Acción

The mechanism of action of methyl 4-(difluoromethoxy)-2,6-difluorobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-(trifluoromethoxy)-2,6-difluorobenzoate

- Methyl 4-(difluoromethoxy)-benzoate

- Methyl 2,6-difluorobenzoate

Uniqueness

Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate is unique due to the presence of both difluoromethoxy and difluorobenzoate groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs.

Actividad Biológica

Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate is a fluorinated benzoate compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features two fluorine atoms on the benzene ring and a difluoromethoxy group, which may influence its pharmacokinetic and pharmacodynamic properties.

The biological activity of this compound is primarily linked to its interactions with various molecular targets:

- Inhibition of DYRK1A : Research indicates that compounds similar to this compound exhibit inhibitory activity against dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is implicated in various diseases, including neurodegenerative disorders such as Alzheimer's disease. Inhibition of DYRK1A can lead to reduced neuroinflammation and improved neuronal survival by modulating pathways like the NF-κB pathway and enhancing antioxidant responses through Nrf2 activation .

- Antagonistic Effects : The compound may also exhibit antagonistic effects on corticotropin-releasing factor (CRF) receptors, which are involved in stress response pathways. This activity could be beneficial in managing stress-related disorders .

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms in specific positions on the aromatic ring significantly enhances the biological activity of benzoate derivatives. For instance, studies have shown that the presence of difluoromethoxy groups improves selectivity and potency against DYRK1A compared to non-fluorinated counterparts. The SAR analysis reveals that the optimal arrangement of substituents can lead to compounds with favorable bioavailability and metabolic stability .

Efficacy in Animal Models

In vivo studies have demonstrated the efficacy of this compound in models of neuroinflammation. For example, in a lipopolysaccharide (LPS)-induced inflammation model, the compound exhibited significant anti-inflammatory effects by reducing pro-inflammatory cytokine production .

| Study | Model | Findings |

|---|---|---|

| LPS-induced inflammation | Reduced cytokine levels and neuroinflammation | |

| CRF receptor antagonism | Potent inhibition with IC50 values indicating strong binding affinity |

Pharmacokinetics

Pharmacokinetic studies have revealed that fluorinated benzoates often demonstrate improved absorption and distribution profiles compared to their non-fluorinated analogs. For instance, methylation of hydroxyl groups in the structure can enhance bioavailability while maintaining biological activity .

Propiedades

IUPAC Name |

methyl 4-(difluoromethoxy)-2,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c1-15-8(14)7-5(10)2-4(3-6(7)11)16-9(12)13/h2-3,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIADJSNCZRBSPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)OC(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.